molecular formula C18H17ClN2O3S2 B12200895 4-(benzenesulfonyl)-5-chloro-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-amine

4-(benzenesulfonyl)-5-chloro-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-amine

Cat. No.: B12200895
M. Wt: 408.9 g/mol
InChI Key: RKWUXPCLRZLEPW-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-5-chloro-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-5-chloro-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the thiazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenyl Ethyl Group: This step involves the alkylation of the amine group with 2-(2-methoxyphenyl)ethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-5-chloro-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-5-chloro-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins and plasma proteins . This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which is stabilized by interactions with the enzyme’s catalytic triad.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-5-chloro-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit hNE with moderate activity (IC50 = 35.2 μM) makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C18H17ClN2O3S2

Molecular Weight

408.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-chloro-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17ClN2O3S2/c1-24-15-10-6-5-7-13(15)11-12-20-18-21-17(16(19)25-18)26(22,23)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,21)

InChI Key

RKWUXPCLRZLEPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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